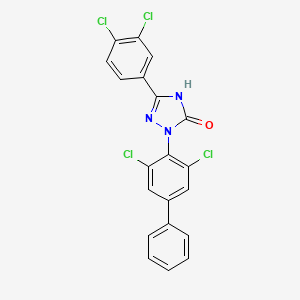
2-(3,5-Dichlorobiphenyl-4-yl)-5-(3,4-dichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dichlorobiphenyl-4-yl)-5-(3,4-dichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of dichlorobiphenyl and dichlorophenyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorobiphenyl-4-yl)-5-(3,4-dichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of Biphenyl and Phenyl Intermediates: The initial step involves the preparation of 3,5-dichlorobiphenyl and 3,4-dichlorophenyl intermediates through halogenation reactions.
Cyclization Reaction: The intermediates are then subjected to a cyclization reaction with hydrazine derivatives to form the triazole ring.
Final Assembly: The final step involves coupling the triazole ring with the dichlorobiphenyl and dichlorophenyl groups under specific reaction conditions, such as the use of catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-Dichlorobiphenyl-4-yl)-5-(3,4-dichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted triazoles, oxides, and reduced derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dichlorobiphenyl-4-yl)-5-(3,4-dichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(3,5-Dichlorobiphenyl-4-yl)-5-(3,4-dichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Dichlorobiphenyl Compounds: Compounds with dichlorobiphenyl groups but different functional groups.
Uniqueness
2-(3,5-Dichlorobiphenyl-4-yl)-5-(3,4-dichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one is unique due to the combination of dichlorobiphenyl and dichlorophenyl groups with the triazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
1000577-53-6 |
|---|---|
Molekularformel |
C20H11Cl4N3O |
Molekulargewicht |
451.1 g/mol |
IUPAC-Name |
5-(3,4-dichlorophenyl)-2-(2,6-dichloro-4-phenylphenyl)-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C20H11Cl4N3O/c21-14-7-6-12(8-15(14)22)19-25-20(28)27(26-19)18-16(23)9-13(10-17(18)24)11-4-2-1-3-5-11/h1-10H,(H,25,26,28) |
InChI-Schlüssel |
MSZYPFBIDACSTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)Cl)N3C(=O)NC(=N3)C4=CC(=C(C=C4)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


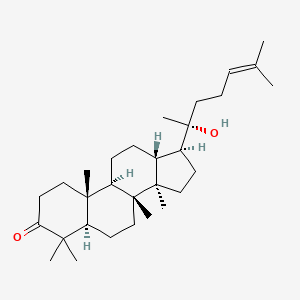
![ethyl 8-hydroxy-4,5-dihydro-2H-benzo[g]indazole-3-carboxylate](/img/structure/B13721546.png)
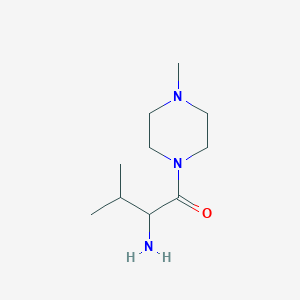
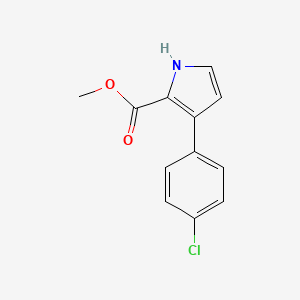
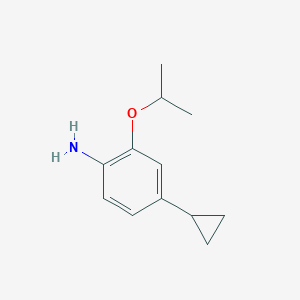

![sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphinate](/img/structure/B13721585.png)
![N-Ethyl-2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13721590.png)
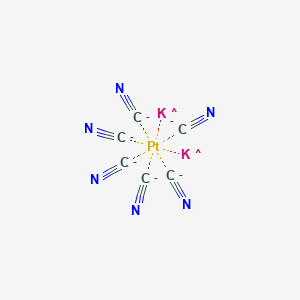
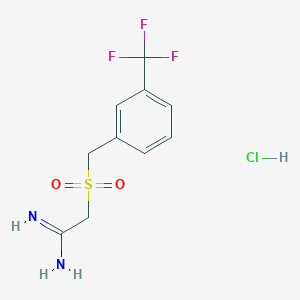
![2,2-Bis[4-(tert-butyl)benzyl]malonic Acid](/img/structure/B13721601.png)
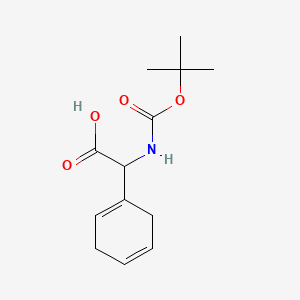
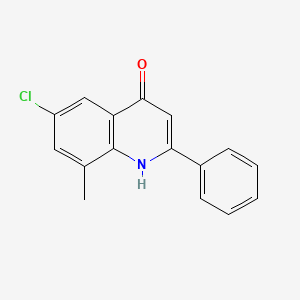
![3-Ethanesulfonylamino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721614.png)
